

# 1-(3-Bromopropoxy)-4-chlorobenzene CAS number

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## Compound of Interest

Compound Name: 1-(3-Bromopropoxy)-4-chlorobenzene

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An In-depth Technical Guide to **1-(3-Bromopropoxy)-4-chlorobenzene**

CAS Number: 27983-04-6

This technical guide provides a comprehensive overview of **1-(3-Bromopropoxy)-4-chlorobenzene**, tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, a plausible synthesis method, and available safety information.

## Chemical and Physical Properties

**1-(3-Bromopropoxy)-4-chlorobenzene** is a halogenated aromatic ether. While extensive experimental data is not widely published, the following table summarizes its key physical and chemical properties based on available information.<sup>[1]</sup>

Property	Value	Reference
CAS Number	27983-04-6	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrClO	[1]
Molecular Weight	249.53 g/mol	[1]
Physical Form	Pale-yellow to Yellow-brown Liquid	[1]
Purity	Typically ≥95%	[1]
Storage Temperature	2-8 °C	[1]
IUPAC Name	1-(3-bromopropoxy)-4-chlorobenzene	[1]
InChI	1S/C9H10BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2	[1]
InChI Key	QVEAVDHTWIVBSX-UHFFFAOYSA-N	[1]

## Synthesis

The primary synthetic route to **1-(3-Bromopropoxy)-4-chlorobenzene** is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-chlorophenol is reacted with 1,3-dibromopropane.

## Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure for the synthesis of **1-(3-Bromopropoxy)-4-chlorobenzene** based on the principles of the Williamson ether synthesis.

Materials:

- 4-Chlorophenol
- 1,3-Dibromopropane

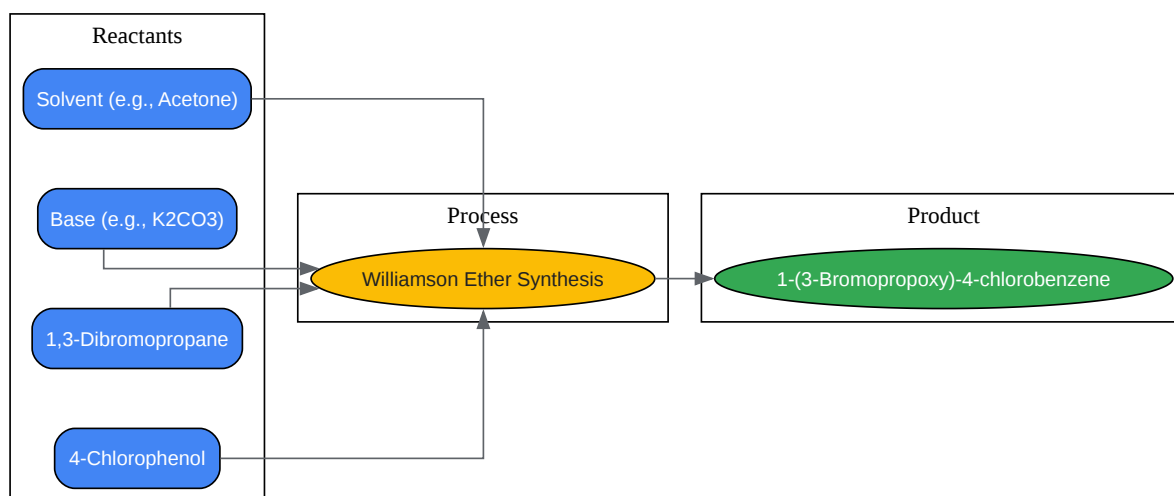
- Sodium hydroxide (NaOH) or Potassium carbonate ( $K_2CO_3$ )
- Acetone or N,N-Dimethylformamide (DMF)
- Dichloromethane or Diethyl ether
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

Procedure:

- **Formation of the Phenoxide:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol in a suitable solvent such as acetone or DMF.
- Add a slight molar excess of a base, such as finely ground potassium carbonate or sodium hydroxide, to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the 4-chlorophenoxide salt.
- **Alkylation:** To the stirred suspension, add a molar equivalent or a slight excess of 1,3-dibromopropane.
- Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in a water-immiscible organic solvent like dichloromethane or diethyl ether.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: The crude **1-(3-Bromopropoxy)-4-chlorobenzene** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

## Synthesis Workflow



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Caption: Workflow for the synthesis of **1-(3-Bromopropoxy)-4-chlorobenzene**.

## Spectral Data

Detailed experimental spectral data (NMR, IR, MS) for **1-(3-Bromopropoxy)-4-chlorobenzene** are not readily available in public databases. However, based on its structure, the following characteristic spectral features can be predicted.

## Predicted <sup>1</sup>H NMR Spectral Data

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Ar-H (ortho to -O)	6.8 - 7.0	Doublet	2H
Ar-H (ortho to -Cl)	7.2 - 7.4	Doublet	2H
O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Br	4.0 - 4.2	Triplet	2H
O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Br	2.2 - 2.4	Multiplet (Quintet)	2H
O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Br	3.5 - 3.7	Triplet	2H

## Predicted <sup>13</sup>C NMR Spectral Data

Carbon	Predicted Chemical Shift (ppm)
C-O (Aromatic)	157 - 159
C-Cl (Aromatic)	128 - 130
CH (Aromatic, ortho to -O)	115 - 117
CH (Aromatic, ortho to -Cl)	129 - 131
O-CH <sub>2</sub> -	65 - 67
-CH <sub>2</sub> - (central)	31 - 33
-CH <sub>2</sub> -Br	33 - 35

## Predicted IR Spectroscopy Data

Functional Group	Wavenumber (cm <sup>-1</sup> )
C-H aromatic stretching	3100 - 3000
C-H aliphatic stretching	2960 - 2850
C=C aromatic stretching	1600 - 1475
C-O-C ether stretching	1250 - 1000 (asymmetric and symmetric)
C-Cl stretching	850 - 550
C-Br stretching	690 - 515

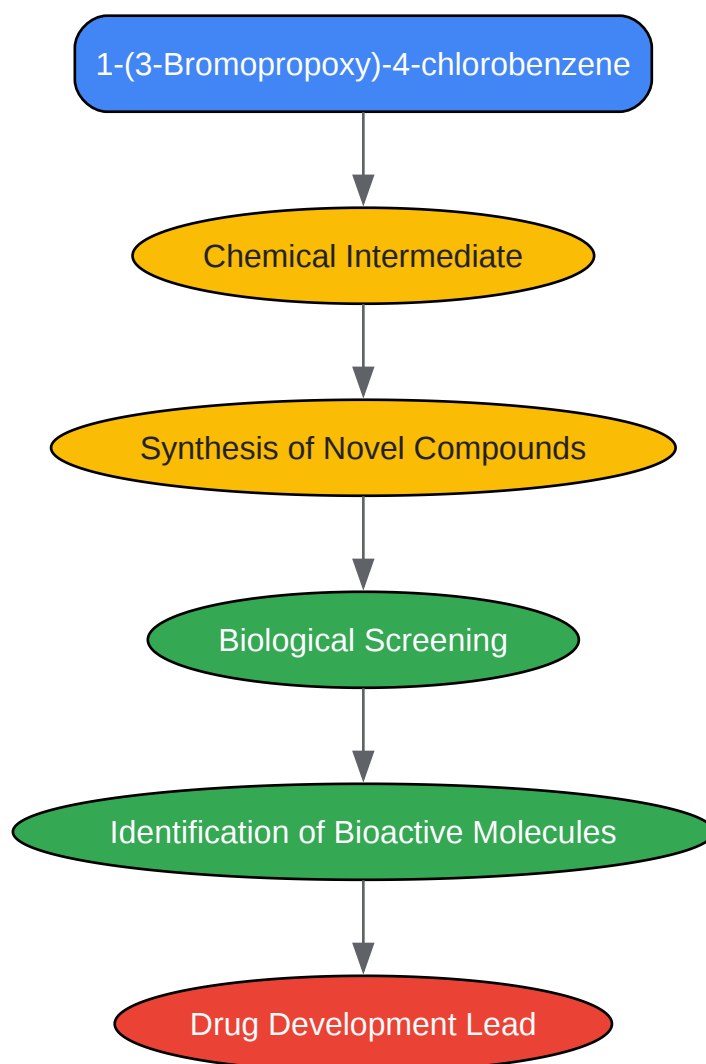
## Predicted Mass Spectrometry Fragmentation

The mass spectrum is expected to show a molecular ion peak  $[M]^+$  and an  $[M+2]^+$  peak due to the presence of chlorine and bromine isotopes. Key fragmentation patterns would likely involve the cleavage of the propyl chain and the loss of bromine or the entire bromopropoxy group.

## Biological Activity and Drug Development Potential

Currently, there is no publicly available information on the biological activity or potential applications of **1-(3-Bromopropoxy)-4-chlorobenzene** in drug development. Halogenated alkoxybenzenes are a class of compounds with diverse biological activities, and this molecule could serve as a valuable intermediate for the synthesis of more complex pharmacologically active molecules. Further research is required to explore its potential therapeutic applications.

## Logical Relationship for Potential Application



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Caption: Potential pathway from intermediate to drug lead.

## Safety Information

**1-(3-Bromopropoxy)-4-chlorobenzene** should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

- H302: Harmful if swallowed.[1]

**Precautionary Statements:**

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

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## References

- 1. 1-(3-BROMOPROPOXY)-4-CHLOROBENZENE | 27983-04-6 [sigmaaldrich.com]
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